2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, including its reactivity and stability. This compound is often used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the reductive amination and subsequent hydrochloride formation.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties due to its fluorinated structure.
Mechanism of Action
The mechanism by which 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as metabolism, growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine
- 2-(4-trifluoromethylphenyl)ethan-1-amine
- 4-fluoro-3-(trifluoromethyl)benzylamine
Uniqueness
2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in the development of pharmaceuticals and other specialized applications.
Properties
CAS No. |
875305-32-1 |
---|---|
Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.